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Compound of Interest

Compound Name: R018-5362

cat. No.: B15572531

An In-Depth Technical Guide on the Pharmacology and Toxicology Profile of Ro18-5362

Introduction

R018-5362 is a sulfide compound that has been investigated for its role as a precursor to a
potent inhibitor of gastric acid secretion.[1][2][3][4] It is essential to clarify that, contrary to some
initial classifications, the available scientific literature does not support the activity of Ro18-
5362 as a 5-HT2C serotonin receptor antagonist. Instead, research consistently identifies
R018-5362 as a prodrug, or a less active proagent, for its active sulfoxide metabolite, Ro 18-
5364.[2][5] This document provides a comprehensive overview of the pharmacology and,
where available, the toxicology of Ro18-5362, focusing on its mechanism of action as a
precursor to a gastric proton pump inhibitor.

Pharmacology
Mechanism of Action

The primary pharmacological significance of Ro18-5362 lies in its in vivo conversion to the
active compound Ro 18-5364.[5] Ro18-5362 itself demonstrates no significant inhibitory activity
on the gastric (H*/K*)-ATPase, even at high concentrations.[1][2] The pharmacological activity
is exerted by its sulfoxide metabolite, Ro 18-5364, which is a potent, irreversible inhibitor of the
gastric proton pump.[5]

The mechanism of action can be summarized in the following steps:

o Conversion: Ro18-5362, a sulfide, is metabolized to its active sulfoxide form, Ro 18-5364.[5]
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» Activation: In the acidic environment of the gastric parietal cell canaliculi, Ro 18-5364
undergoes an acid-catalyzed conversion to a reactive tetracyclic sulfenamide.

« Inhibition: The sulfenamide derivative then forms a covalent disulfide bond with cysteine
residues on the luminal surface of the (H*/K*)-ATPase, thereby irreversibly inactivating the
enzyme.[6] This inhibition blocks the final step in gastric acid secretion.

This mechanism is characteristic of the broader class of proton pump inhibitors (PPIs), which
includes well-known drugs such as omeprazole.[6][7]

Pharmacodynamics

The pharmacodynamic effect of Ro18-5362 is a consequence of the inhibition of the (H*/K*)-
ATPase by its active metabolite, Ro 18-5364. This leads to a profound and long-lasting
reduction in the secretion of gastric acid.

Toxicology

A comprehensive search of the available scientific literature did not yield any specific
toxicological studies conducted on Ro18-5362.

Data Presentation

The following tables summarize the quantitative data available for Ro18-5362 and its active
metabolite, Ro 18-5364.

Table 1: In Vitro Activity against Gastric (H*/K*)-ATPase

Compound Target Metric Value Reference

Gastric (H*/K*)-
Ro 18-5364 Apparent K; 0.1 uM [5]
ATPase

] No significant
Gastric (H*/K*)- o o
R018-5362 Activity inhibition at 0.1 [11121[3114]
ATPase M
m
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Experimental Protocols

While specific protocols for Ro18-5362 are not detailed, the following represents a generalized

experimental protocol for assessing the inhibitory activity of compounds like its active
metabolite, Ro 18-5364, on the gastric (H*/K*)-ATPase.

In Vitro (H*/K*)-ATPase Inhibition Assay

1. Preparation of Gastric Vesicles:

Gastric mucosal tissue is homogenized in a buffered sucrose solution.

The homogenate is subjected to differential centrifugation to isolate microsomal vesicles
enriched with (H*/K+)-ATPase.

. ATPase Activity Assay:

The reaction is initiated by adding ATP to a mixture containing the gastric vesicles, buffer,
Mg?*, and K* ions.

The amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured over time,
typically using a colorimetric method.

. Inhibition Studies:

The assay is performed in the presence of varying concentrations of the test compound
(e.g., Ro 18-5364).

The concentration of the compound that produces 50% inhibition of ATPase activity (ICso) or
the inhibitory constant (Ki) is determined by analyzing the dose-response curve.

. Proton Transport Assay:

The ability of the gastric vesicles to pump protons is measured using a pH-sensitive
fluorescent dye (e.g., acridine orange).

The quenching of the dye's fluorescence upon proton influx into the vesicles is monitored.
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o The effect of the inhibitor on the rate and extent of proton transport is quantified.
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Caption: Mechanism of Ro18-5362 as a proton pump inhibitor prodrug.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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